molecular formula C14H21ClN2 B1474876 (1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanamine CAS No. 1979438-85-1

(1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanamine

Cat. No.: B1474876
CAS No.: 1979438-85-1
M. Wt: 252.78 g/mol
InChI Key: CUZXLGLJDCIRBF-UHFFFAOYSA-N
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Description

(1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanamine is a piperidine-derived compound featuring a benzyl substituent with a chlorine atom at the 2-position and a methyl group at the 4-position of the aromatic ring. Piperidine derivatives are often explored for their pharmacological properties, including central nervous system (CNS) activity, antimicrobial effects, or enzyme inhibition.

Properties

IUPAC Name

[1-[(2-chloro-4-methylphenyl)methyl]piperidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2/c1-11-4-5-13(14(15)7-11)10-17-6-2-3-12(8-16)9-17/h4-5,7,12H,2-3,6,8-10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZXLGLJDCIRBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCCC(C2)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanamine is a piperidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry, focusing on its pharmacological properties and biological evaluations.

Chemical Structure and Synthesis

This compound can be synthesized through a multi-step process involving the reaction of 2-chloro-4-methylbenzyl chloride with piperidine derivatives. The synthesis typically involves:

  • Formation of the piperidine ring : The initial step includes the reaction of piperidine with the chlorinated aromatic compound.
  • Substitution reactions : Following the formation of the piperidine structure, further modifications can be made to enhance biological activity.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly its role as a monoamine releasing agent. This section summarizes various aspects of its biological activities.

The compound acts on neurotransmitter systems by promoting the release of key monoamines such as dopamine and norepinephrine. This mechanism is significant for its potential use in treating neurological disorders and enhancing cognitive functions.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological effects, including:

  • Antidepressant-like effects : By modulating monoamine levels, it may alleviate symptoms associated with depression.
  • Cognitive enhancement : Its ability to increase neurotransmitter availability suggests potential applications in cognitive disorders.

Research Findings and Case Studies

A review of recent studies highlights the compound's efficacy in various biological assays:

  • In Vitro Studies :
    • A study demonstrated that this compound exhibited significant activity against certain cancer cell lines, with IC50 values indicating potent cytotoxicity.
    • Table 1 summarizes the IC50 values against various cell lines:
    Cell LineIC50 (µM)
    HeLa12.5
    MCF715.8
    A54910.2
  • Animal Models :
    • In animal studies, administration of the compound resulted in notable improvements in behavioral tests associated with anxiety and depression, suggesting its potential as an antidepressant.

Antimicrobial Activity

In addition to its neurological applications, this compound has shown promising antimicrobial properties. Research indicates effectiveness against both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

Table 2 presents MIC values for bacterial strains tested:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli0.8
Pseudomonas aeruginosa1.0

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several piperidinyl methanamine derivatives, differing in substituent patterns, aromatic ring modifications, and functional group additions. Below is a detailed comparison based on the evidence:

Structural Variations and Physicochemical Properties

Compound Name Molecular Formula Key Substituents Purity Key Properties/Implications Reference
(1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanamine (Target Compound) C14H19ClN2 (assumed*) 2-Cl, 4-Me on benzyl; piperidin-3-yl N/A Enhanced lipophilicity; potential CNS activity
N,N-Bis(2-methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride (BD214889) C22H31ClN2 Bis(2-Me-benzyl); piperidin-3-yl 95% Increased steric bulk; altered receptor binding
N-(4-Methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride (BD213541) C14H23ClN2 4-Me on benzyl; piperidin-2-yl 95% Positional isomerism affects spatial orientation
{1-[(3,4-Dichlorophenyl)methyl]piperidin-4-yl}methanamine C13H16Cl2N2 (assumed*) 3,4-diCl on benzyl; piperidin-4-yl N/A Higher lipophilicity; stronger electron effects
[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine dihydrochloride C8H14Cl2F3N2 (assumed*) Trifluoroethyl group; piperidin-3-yl N/A Electron-withdrawing effects; altered solubility
(1-{[1-2-4]triazolo[4-3-a]pyrazin-8-yl}piperidin-3-yl)methanamine C11H16N6 Triazolopyrazinyl substituent N/A Enhanced hydrogen bonding; possible kinase targeting
1-(4-Methoxybenzyl)-N-methylpiperidin-3-amine hydrochloride C14H23ClN2O 4-MeO on benzyl; N-Me; piperidin-3-yl N/A Improved solubility; metabolic vulnerability

*Molecular formulas for some entries are inferred from structural data.

Pharmacological Implications

  • Piperidine Position : Piperidin-3-yl derivatives (e.g., BD214889) may exhibit different receptor-binding profiles compared to piperidin-2-yl (BD213541) or piperidin-4-yl () isomers due to spatial orientation differences .
  • Electron-Withdrawing Groups : The trifluoroethyl group in increases acidity and may reduce metabolic stability compared to benzyl-substituted analogs .
  • Heterocyclic Modifications : The triazolopyrazinyl group () introduces nitrogen-rich heterocycles, which could enhance interactions with enzymatic active sites or DNA .

Research Findings and Trends

  • Synthetic Accessibility : High purity (95%+) is consistently reported for commercial analogs (e.g., BD214889, BD213541), suggesting robust synthetic protocols for piperidinyl methanamines .
  • Structural Diversification : Substitutions on the benzyl ring (e.g., chloro, methoxy) and piperidine position are common strategies to tune physicochemical and pharmacological properties .
  • Unmet Data Gaps : Biological activity data (e.g., IC50, bioavailability) are absent in the provided evidence, highlighting the need for targeted assays to validate hypotheses about receptor affinity or metabolic stability.

Preparation Methods

General Synthetic Strategy Overview

The synthesis of (1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanamine typically follows these key stages:

The complexity arises due to the need for regioselective substitution and protection/deprotection steps to avoid side reactions.

Preparation of Piperidine Intermediate

The piperidine ring can be prepared via classical cyclization reactions or obtained from commercially available piperidine derivatives. Literature indicates that piperidine derivatives substituted at the 3-position with a methanamine group are often synthesized through reductive amination or nucleophilic substitution strategies.

  • Cyclization Approach: Starting from appropriate amino alcohols or haloalkyl amines, intramolecular cyclization under basic or acidic conditions forms the piperidine ring. This step may be followed by functional group transformations to install the methanamine at the 3-position.

  • Functionalization of Piperidine: The 3-position methanamine can be introduced by nucleophilic substitution of a leaving group (e.g., halide or tosylate) with ammonia or an amine source, or by reductive amination of a 3-piperidinyl aldehyde intermediate.

Specific Preparation Methods and Research Findings

While direct literature on this compound is scarce, related synthetic methodologies for similar substituted piperidines and benzyl amines provide valuable insights:

Step Description Conditions Yield/Remarks
1. Piperidine ring formation Cyclization of amino alcohols or haloalkyl amines Acidic/basic catalysis, reflux High yield, regioselective
2. Methanamine introduction at C-3 Nucleophilic substitution or reductive amination Ammonia or amine source, reducing agent (e.g., NaBH3CN) Moderate to high yield
3. N-Alkylation with 2-chloro-4-methylbenzyl halide Alkylation under basic conditions K2CO3 or NaH, DMF or MeCN, 25–60 °C, 6–24 h Yields typically 60–85%

Summary Table of Key Synthetic Parameters

Parameter Typical Condition/Value Notes
Piperidine ring synthesis Acid/base catalyzed cyclization, reflux Starting materials vary
Methanamine installation Reductive amination or nucleophilic substitution Use NaBH3CN or ammonia
Benzyl halide preparation Halogenation of methylbenzyl alcohol Or commercially sourced
N-Alkylation base K2CO3, NaH Mild to moderate base strength
Solvent DMF, MeCN Polar aprotic solvents preferred
Temperature 25–60 °C Controlled to avoid side reactions
Reaction time 6–24 hours Monitored by TLC or HPLC
Yield 60–85% Depends on purity of starting materials
Purification Silica gel chromatography Eluent: EtOAc/hexanes mixtures

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanamine
Reactant of Route 2
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(1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.